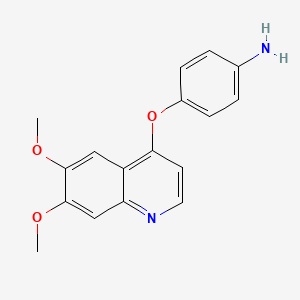

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

Description

The exact mass of the compound 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6,7-dimethoxyquinolin-4-yl)oxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-20-16-9-13-14(10-17(16)21-2)19-8-7-15(13)22-12-5-3-11(18)4-6-12/h3-10H,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEQRXJATQUJSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469172 |

Source

|

| Record name | 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190728-25-7 |

Source

|

| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190728-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine and its Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine, a key scaffold in the development of targeted cancer therapeutics. We will delve into its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Part 1: Introduction

Chemical Identity and Structure

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is a heteroaromatic compound characterized by a quinoline core substituted with dimethoxy groups and linked to a phenylamine moiety via an ether bond.[] This specific arrangement of functional groups is pivotal to its pharmacological activity. The quinoline ring system is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[2]

Significance in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a multitude of pharmacologically active molecules, most notably small-molecule kinase inhibitors.[] Its structural framework is particularly suited for targeting the ATP-binding sites of protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[] A prominent example of its application is in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases, as well as other inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[][3][4]

Part 2: Primary Mechanism of Action: Kinase Inhibition

The Quinoline Scaffold as a Privileged Structure for Kinase Inhibition

The quinoline scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple biological targets with high affinity. In the context of kinase inhibition, the quinoline core can mimic the adenine base of ATP, allowing it to competitively bind within the ATP-binding pocket of the kinase domain.[] This interaction prevents the binding of ATP and subsequent phosphorylation of substrate proteins, thereby inhibiting the kinase's activity. The dimethoxy groups on the quinoline ring can enhance the molecule's lipophilicity and modulate its electronic properties, which can contribute to improved cellular uptake and target engagement.[]

Primary Molecular Targets: VEGFR and EGFR Families

Derivatives of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine have been extensively developed as inhibitors of the VEGFR and EGFR families of receptor tyrosine kinases.[]

-

VEGFR Family: The VEGFRs, particularly VEGFR-2 (also known as KDR), are central to the process of angiogenesis, the formation of new blood vessels.[5] Dysregulation of VEGFR signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.

-

EGFR Family: The EGFR family plays a critical role in regulating cell proliferation, survival, and differentiation.[6] Overexpression or mutational activation of EGFR is a common driver of tumor growth in various cancers, including non-small cell lung cancer and colorectal cancer.

Molecular Interaction with the ATP-Binding Pocket

The quinoline core of inhibitors derived from this scaffold typically forms hydrogen bonds with the "hinge" region of the kinase domain, a flexible loop that connects the N- and C-terminal lobes of the kinase. This interaction anchors the inhibitor in the ATP-binding site. The phenylamine moiety extends out of the pocket, and modifications to this group are crucial for determining the inhibitor's selectivity for different kinases.[] Strategic placement of substituents on the phenylamine ring can create additional interactions with specific amino acid residues in the active site, thereby enhancing both the potency and selectivity of the inhibitor.

Part 3: Downstream Signaling Pathways

Inhibition of the VEGFR Signaling Cascade

The binding of Vascular Endothelial Growth Factor-A (VEGF-A) to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote angiogenesis.[5]

Key downstream pathways of VEGFR-2 signaling include:

-

PLCγ-PKC-MAPK Pathway: This pathway is involved in endothelial cell proliferation.

-

PI3K-Akt Pathway: This pathway promotes endothelial cell survival and migration.

-

FAK/p38MAPK Pathway: This pathway is crucial for endothelial cell migration.

By inhibiting the autophosphorylation of VEGFR-2, derivatives of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine effectively block the initiation of these downstream signaling cascades, resulting in the inhibition of angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Inhibition of the EGFR Signaling Cascade

Similar to VEGFR-2, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events.[6]

Key downstream pathways of EGFR signaling include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.

-

PI3K-Akt-mTOR Pathway: This pathway promotes cell growth, survival, and proliferation.

Inhibition of EGFR autophosphorylation by derivatives of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine disrupts these critical signaling networks, leading to a reduction in tumor cell proliferation and survival.[6]

Caption: Inhibition of the EGFR signaling pathway.

Part 4: Broader Biological Activities and Potential Mechanisms

While kinase inhibition is the primary mechanism of action for many of its derivatives, the quinoline scaffold is associated with a broader range of biological activities.

Topoisomerase I Inhibition

Certain quinoline derivatives have been shown to act as Topoisomerase I (TOP1) inhibitors.[2] These compounds can stabilize the TOP1-DNA cleavage complex, which leads to DNA strand breaks and ultimately triggers apoptosis.[2] This represents an alternative or potentially complementary anti-cancer mechanism for compounds based on this scaffold.

Anti-inflammatory and Antioxidant Effects

Related quinazoline and quinoline structures have demonstrated anti-inflammatory and antioxidant properties.[7][8] The proposed mechanisms include the reduction of pro-inflammatory cytokines like TNF-α and IL-1β, and the enhancement of antioxidant enzyme activities.[7][8] These effects could contribute to the overall therapeutic profile of derivatives by modulating the tumor microenvironment.

Part 5: Potential Mechanisms of Resistance

The development of resistance is a significant challenge in targeted cancer therapy. For inhibitors derived from 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine, resistance can emerge through several mechanisms.

On-Target Resistance

The most common mechanism of on-target resistance is the acquisition of mutations in the kinase domain of the target protein. A well-known example is the "gatekeeper" mutation, where a threonine residue in the ATP-binding pocket is replaced by a larger, more hydrophobic residue. This steric hindrance can prevent the inhibitor from binding effectively while still allowing ATP to bind, thus restoring kinase activity.

Off-Target Resistance

Tumor cells can also develop resistance by activating alternative or "bypass" signaling pathways that compensate for the inhibition of the primary target. For instance, if the EGFR pathway is blocked, cancer cells may upregulate signaling through other receptor tyrosine kinases, such as MET or AXL, to maintain proliferative and survival signals.

Part 6: Experimental Protocols for Mechanistic Elucidation

A variety of in vitro and cell-based assays are essential for characterizing the mechanism of action of novel kinase inhibitors derived from the 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine scaffold.

In Vitro Kinase Activity Assays

These assays are crucial for determining the potency and selectivity of a compound against its purified target kinase(s).[9]

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., VEGFR-2 or EGFR), the substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Kinase Selectivity Profile

| Kinase | IC50 (nM) |

| VEGFR-2 | 10 |

| EGFR | 25 |

| c-Met | 150 |

| PDGFRβ | 80 |

| FGFR1 | >1000 |

| Src | 500 |

Hypothetical data for a derivative compound.

Caption: Workflow for an in vitro kinase assay.

Cellular Assays for Target Engagement and Downstream Signaling

These assays are used to confirm that the inhibitor can enter cells, engage its target, and modulate downstream signaling pathways, ultimately affecting cell fate.

Protocol: Cell Viability Assay (e.g., MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on VEGFR or EGFR signaling) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (the concentration of inhibitor that causes 50% growth inhibition).

Protocol: Western Blotting for Phospho-Protein Analysis

-

Cell Treatment and Lysis: Treat cultured cancer cells with the inhibitor for a defined period. For receptor tyrosine kinase analysis, cells are often serum-starved and then stimulated with the appropriate ligand (e.g., VEGF or EGF) in the presence or absence of the inhibitor. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[10][11][12]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK). This is typically done overnight at 4°C.[10][12]

-

Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate or by fluorescence imaging. The intensity of the band corresponds to the amount of the target protein.

-

Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.

Caption: Workflow for Western Blotting.

Part 7: Conclusion

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is a highly versatile and valuable scaffold in modern medicinal chemistry. Its inherent ability to be elaborated into potent and selective inhibitors of key oncogenic kinases, such as VEGFR and EGFR, underscores its importance in the development of targeted cancer therapies. A thorough understanding of its mechanism of action, from molecular interactions within the ATP-binding pocket to the modulation of complex downstream signaling networks, is critical for the rational design of next-generation therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of novel compounds derived from this privileged structure, with the ultimate goal of developing more effective and durable treatments for cancer.

Part 8: References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 26(11), 3323. [Link]

-

Hassan, A., et al. (2026). Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. Neurochemical Research. [Link]

-

Hassan, A., et al. (2023). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. Neurochemical Research, 48(10), 3169–3187. [Link]

-

Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

-

Reddy, T. S., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

-

Nishimura, K., et al. (2021). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 46(3), 296–303. [Link]

-

PubChem. 6,7-Dimethoxy-4-hydroxyquinoline. [Link]

-

Moskalev, E. A., & Halicka, H. D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Current Issues in Molecular Biology, 28, 87–94. [Link]

-

BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

-

BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

-

Neves, P. P., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 25(29), 3465–3495. [Link]

-

BPS Bioscience. EGFR Kinase Assay Kit. [Link]

-

BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

-

Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12356–12365. [Link]

-

Nan, X., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1166–1176. [Link]

-

Bio-Rad. General Protocol for Western Blotting. [Link]

-

IP.com. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. [Link]

-

Indigo Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. [Link]

-

Kim, D. H., et al. (2017). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Combinatorial Science, 19(12), 774–781. [Link]

-

Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429–434. [Link]

-

Qiu, H. Y., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(17), 7313–7330. [Link]

-

Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

-

ResearchGate. (2020). Guideline for anticancer assays in cells. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Piddock, L. J. (1990). Mechanisms of resistance to the 4-quinolone antibacterial agents. Journal of Antimicrobial Chemotherapy, 25(4), 475–478. [Link]

-

Karaman, M. F., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences of the United States of America, 105(2), 617–622. [Link]

Sources

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | 190728-25-7 [chemicalbook.com]

- 4. "Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Ramakrishna; Chandrakanth Rao Sirigiri [tdcommons.org]

- 5. assaygenie.com [assaygenie.com]

- 6. promega.com [promega.com]

- 7. Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. bio-rad.com [bio-rad.com]

- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

a-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, a pivotal intermediate in the synthesis of multi-kinase inhibitors such as Cabozantinib.[1][2][3][4] We present an integrated analytical workflow, grounded in the principles of self-validating protocols, that combines high-resolution mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance techniques. This document is designed not merely as a list of procedures but as a detailed narrative explaining the causality behind each experimental choice, empowering researchers to apply these strategies to novel small molecules in drug discovery and development.

Introduction: The Significance of a Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[5] The specific molecule of interest, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (CAS No. 190728-25-7), represents a critical building block in this field.[6] Its structure, featuring a dimethoxy-substituted quinoline core linked via an ether bridge to an aniline moiety, makes it an ideal precursor for potent tyrosine kinase inhibitors (TKIs) that target signaling pathways, such as VEGFR and MET, which are crucial in tumor angiogenesis and metastasis.[4]

Given its role as a key starting material for advanced pharmaceutical agents, the unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a fundamental requirement for drug safety, efficacy, and regulatory compliance. Any ambiguity in the structure of this intermediate could lead to the synthesis of incorrect final products, resulting in failed clinical trials and significant financial loss. This guide therefore outlines a robust, multi-technique approach to definitively confirm the identity and purity of this compound, ensuring a solid foundation for subsequent drug development efforts.

Foundational Synthesis and Purification

To perform a rigorous structural analysis, one must first possess the molecule. The structure elucidation process begins with a logical and verifiable synthetic plan. The most direct and widely cited method for preparing the title compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Pathway: A Logic-Driven Approach

The synthesis hinges on the reaction between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol.[2][7] The quinoline's C4 position is activated towards nucleophilic attack by the ring nitrogen. The phenoxide, formed from 4-aminophenol under basic conditions, serves as the nucleophile, displacing the chloride to form the desired ether linkage.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and 4-aminophenol (1.2 eq).

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc), to the flask to dissolve the reagents.[8]

-

Base Addition: Cool the mixture to 0-5 °C in an ice bath. Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 eq) portion-wise to the stirred solution.[8] The base is crucial for deprotonating the hydroxyl group of 4-aminophenol, forming the more potent phenoxide nucleophile.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 100-110 °C and maintain for 4-6 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and quench by slowly adding water. The crude product will precipitate out of the aqueous mixture.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like diethyl ether to remove non-polar impurities. Dry the crude product under vacuum.

Experimental Protocol: Purification

-

Method Selection: While the precipitated product may be of reasonable purity, column chromatography is the gold standard for removing residual starting materials and any potential side products.

-

Stationary Phase: Pack a glass column with silica gel (230-400 mesh).

-

Mobile Phase: Prepare an eluent system, typically a gradient of methanol in dichloromethane (e.g., starting from 1% and gradually increasing to 5% MeOH in DCM).

-

Elution: Dissolve the crude product in a minimal amount of the mobile phase (with a small amount of DMSO if necessary) and load it onto the column. Elute the compound, collecting fractions and monitoring via TLC.

-

Final Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid under high vacuum. The expected product is a white to off-white crystalline powder.[6]

The Integrated Analytical Workflow

The structure elucidation of an organic molecule is a process of convergent evidence. No single technique provides all the answers. Instead, we employ a synergistic workflow where each analysis validates the others, building an irrefutable case for the proposed structure.

Mass Spectrometry: The Molecular Formula

Causality: The first step in identifying an unknown is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an extremely accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental composition.

Expected Data: The analysis of the title compound is expected to yield the following data.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₇H₁₆N₂O₃ | Derived from the structures of the reactants. |

| Calculated Exact Mass | 296.1161 g/mol | The theoretical monoisotopic mass. |

| Observed Ion (ESI+) | [M+H]⁺ | ESI in positive mode readily protonates the basic nitrogen atoms. |

| Expected m/z | 297.1239 | The expected mass-to-charge ratio for the protonated molecule. A literature source reports 297.1.[8] |

An observed m/z value of 297.1239 (± 5 ppm) provides high confidence in the elemental formula C₁₇H₁₆N₂O₃.

Infrared Spectroscopy: The Functional Groups

Causality: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. By detecting the vibrational frequencies of specific bonds, it provides a qualitative fingerprint that corroborates the proposed structure.

Expected Data: The IR spectrum serves as a quick check for the successful incorporation of all key functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Feature |

| 3450-3300 (doublet) | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1620-1580 | C=C / C=N Stretch | Quinoline & Phenyl Rings |

| 1250-1200 | C-O-C Stretch | Aryl Ether Linkage |

| 1150-1085 | C-O-C Stretch | Methoxy Groups |

The presence of the N-H doublet and the strong aryl ether C-O-C stretch are particularly diagnostic, confirming the successful coupling of the aniline and quinoline moieties.

NMR Spectroscopy: The Molecular Skeleton

Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise connectivity of a molecule. Through a series of 1D and 2D experiments, we can map out the entire carbon-hydrogen framework and piece the structural puzzle together. Experiments should be run in a suitable deuterated solvent like DMSO-d₆.

This experiment identifies all unique proton environments in the molecule. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) provide a wealth of information.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.50 | Doublet (d) | 1H | Quinoline H2 |

| H-5 | ~7.85 | Singlet (s) | 1H | Quinoline H5 |

| H-8 | ~7.40 | Singlet (s) | 1H | Quinoline H8 |

| H-2'/6' | ~6.95 | Doublet (d) | 2H | Phenyl H2'/H6' |

| H-3'/5' | ~6.70 | Doublet (d) | 2H | Phenyl H3'/H5' |

| H-3 | ~6.40 | Doublet (d) | 1H | Quinoline H3 |

| -NH₂ | ~5.10 | Broad Singlet (br s) | 2H | Amine Protons |

| -OCH₃ | ~3.95 | Singlet (s) | 3H | Methoxy at C6/C7 |

| -OCH₃ | ~3.93 | Singlet (s) | 3H | Methoxy at C7/C6 |

Note: The two methoxy signals may be distinct or overlap. The doublet pattern of the phenyl protons (an AA'BB' system) confirms the para-substitution.

This experiment identifies all unique carbon environments.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C4 (Quinoline, attached to O) |

| ~155.0 | C6 or C7 (Quinoline, attached to OMe) |

| ~152.0 | C4' (Phenyl, attached to O) |

| ~149.0 | C7 or C6 (Quinoline, attached to OMe) |

| ~145.0 | C8a (Quinoline, bridgehead) |

| ~142.0 | C1' (Phenyl, attached to NH₂) |

| ~140.0 | C2 (Quinoline) |

| ~122.0 | C2'/C6' (Phenyl) |

| ~116.0 | C3'/C5' (Phenyl) |

| ~108.0 | C5 (Quinoline) |

| ~103.0 | C4a (Quinoline, bridgehead) |

| ~101.0 | C8 (Quinoline) |

| ~99.0 | C3 (Quinoline) |

| ~56.0 | -OCH₃ Carbons (two signals expected) |

While 1D spectra provide the pieces, 2D spectra show how they connect.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with its attached carbon. It is the definitive way to assign the signals in the ¹H and ¹³C spectra to specific C-H pairs. For example, it would show a cross-peak between the proton at δ ~8.50 and the carbon at δ ~140.0, confirming their assignment as H-2 and C-2, respectively.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for establishing the overall molecular structure by revealing correlations between protons and carbons that are 2 or 3 bonds away. It is used to connect the molecular fragments that have no direct H-H coupling.

Key HMBC Correlations and Their Significance:

-

Methoxy Groups: A correlation from the methoxy protons (~δ 3.9) to the aromatic carbons (~δ 155/149) definitively attaches the methoxy groups to the quinoline C6 and C7 positions.

-

Quinoline Core: A correlation from H-5 (~δ 7.85) to C-4 (~δ 162.0) and C-4a (~δ 103.0) confirms the connectivity around the quinoline ring junction.

-

Ether Linkage (The Crucial Connection): The most critical correlation is from the phenyl protons H-2'/H-6' (~δ 6.95) across the ether oxygen to the quinoline carbon C-4 (~δ 162.0). This 3-bond correlation is undeniable proof of the ether linkage between the two ring systems at the correct positions.

Data Consolidation and Final Confirmation

| Structural Feature | HRMS Evidence | FT-IR Evidence | NMR Evidence (¹H, ¹³C, HMBC) |

| Molecular Formula | C₁₇H₁₆N₂O₃ confirmed by m/z 297.1239 | - | Consistent proton/carbon counts |

| Quinoline Core | Part of formula | Aromatic C=C/C=N stretches | Characteristic aromatic shifts and coupling patterns (H2/H3); HMBC confirms ring fusion. |

| Dimethoxy Groups | Part of formula | C-H and C-O stretches | Two singlets at ~δ 3.9 (¹H); signals at ~δ 56.0 (¹³C); HMBC from OMe protons to C6/C7. |

| Aniline Moiety | Part of formula | N-H stretch doublet; Aromatic C=C | AA'BB' doublet system in ¹H NMR; signals consistent with a para-substituted aniline. |

| Aryl Ether Linkage | Part of formula | Strong C-O-C stretch at ~1250 cm⁻¹ | Crucial HMBC correlation from H-2'/H-6' to C4. Downfield shift of C4 (~162 ppm). |

Should any ambiguity remain, or for absolute structural proof for regulatory filings, Single Crystal X-ray Diffraction would be the final step. This technique provides a 3D model of the molecule, confirming not just connectivity but also bond lengths, angles, and crystal packing. However, it is contingent on growing a suitable single crystal, which can be a significant challenge.

Conclusion

The structure elucidation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is achieved through a systematic and integrated application of modern analytical techniques. By logically progressing from molecular formula determination (HRMS) to functional group identification (FT-IR) and finally to a detailed mapping of the molecular skeleton (1D and 2D NMR), a scientist can build an unassailable case for the structure. The cross-validation between these techniques ensures the highest level of scientific integrity and provides the absolute confidence required for advancing a key intermediate in the demanding field of drug development.

References

- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Zhang, L., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2884-2889. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline. Retrieved from [Link]

- Google Patents. (2019). CN109836382B - Preparation method of cabozantinib malate and intermediate thereof.

-

Technical Disclosure Commons. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Retrieved from [Link]

-

Laus, G., et al. (2016). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Retrieved from [Link]

-

Wang, W., et al. (2021). Characterization of the metabolite of cabozantinib generated from liver microsomes and hepatocytes by ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 206, 114343. Retrieved from [Link]

-

Zhang, H., et al. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 183, 111718. Retrieved from [Link]

-

Trade Science Inc. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]

-

Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1358. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

-

Skarka, A., et al. (2020). Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity. Biomedicines, 8(12), 547. Retrieved from [Link]

-

Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Retrieved from [Link]

-

Laus, G., et al. (2016). Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib. Heterocycles, 93(1), 323-332. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN109836382B - Preparation method of cabozantinib malate and intermediate thereof - Google Patents [patents.google.com]

- 3. tdcommons.org [tdcommons.org]

- 4. Cabozantinib synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline synthesis - chemicalbook [chemicalbook.com]

Comprehensive Physicochemical Profile of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

A Critical Intermediate in Kinase Inhibitor Synthesis[1]

Introduction: The Molecular Scaffold

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine (CAS: 190728-25-7) is the primary amine intermediate used in the synthesis of Cabozantinib (Cometriq, Cabometyx), a multi-targeted tyrosine kinase inhibitor (TKI).[1]

In the context of drug development, this molecule represents a "chemical hinge."[1] Its quinoline core provides the ATP-mimetic scaffold necessary for kinase binding (specifically c-Met and VEGFR2), while the aniline moiety serves as the nucleophilic attachment point for the fluorophenyl-cyclopropane "tail" that extends into the hydrophobic pocket of the enzyme.[1]

Key Structural Features:

-

Quinoline Core: Substituted with electron-donating methoxy groups at positions 6 and 7, enhancing basicity and solubility.[1]

-

Ether Linkage: A 4-position ether bond connects the pharmacophore to the aniline.[1] This bond is metabolically stable but susceptible to hydrolysis under extreme acidic conditions.[1]

-

Aniline Functionality: The primary amine is the reactive site for the final coupling step.[1] Its purity is critical; oxidation of this amine leads to colored impurities (azo/nitroso species) that are difficult to remove from the final API.[1]

Physicochemical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models essential for process chemistry and analytical method development.

| Property | Value / Description | Context & Implications |

| Molecular Formula | C₁₇H₁₆N₂O₃ | MW: 296.32 g/mol |

| Appearance | Pale brown to light brown powder | Darkening indicates oxidation (quinone-imine formation).[1][][3] |

| Melting Point | 211 – 215 °C | High crystallinity; indicates strong intermolecular H-bonding in the solid state.[1] |

| Boiling Point | 481.8 ± 45.0 °C (Predicted) | Non-volatile; amenable to high-vacuum drying.[1] |

| Density | 1.246 ± 0.06 g/cm³ | Standard organic solid density.[1][] |

| pKa (Quinoline N) | ~6.79 (Predicted) | Protonates in mild acid.[1] Methoxy groups increase basicity relative to unsubstituted quinoline (pKa ~4.9).[1] |

| pKa (Aniline N) | ~3.5 – 4.0 (Estimated) | Lower than typical aniline (4.[1]6) due to the electron-withdrawing effect of the quinoline ring through the ether linkage.[1] |

| LogP | 2.3 (XLogP3) | Moderately lipophilic.[1] Requires organic co-solvents (DMSO, MeOH) or pH adjustment for solubilization.[1] |

| Solubility | DMSO (Soluble), MeOH (Slight), Water (Insoluble at neutral pH) | Process Tip: Dissolves readily in dilute HCl due to diprotonation.[1] |

Solubility & Ionization Logic

Understanding the pH-dependent behavior of this intermediate is crucial for purification (acid-base extraction).[1]

-

pH < 3 (Dicationic State): Both the quinoline nitrogen and the aniline nitrogen are protonated.[1] The molecule is highly soluble in water.[1] This is the ideal state for removing non-basic impurities (e.g., unreacted neutral precursors).[1]

-

pH 4–6 (Monocationic State): The quinoline nitrogen remains protonated (pKa ~6.8), but the aniline deprotonates.[1] Solubility decreases.[1]

-

pH > 7 (Neutral State): The molecule is neutral and precipitates from aqueous solution.[1] This is the standard isolation method: dissolve in acid, filter, then basify to precipitate the pure intermediate.[1]

Visualization of Ionization States:

Figure 1: pH-dependent solubility switch used for purification.

Synthesis & Impurity Control Strategy

The synthesis typically involves the reduction of the nitro-precursor.[1] The choice of reduction method impacts the impurity profile.[1][4][5]

Primary Route:

-

Precursor: 4-(6,7-Dimethoxy-quinolin-4-yloxy)-nitrobenzene.[1]

-

Reagent: Zinc powder / Ammonium Chloride (mild) or H₂ / Pd/C (catalytic).[1]

-

Product: 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine.[1][][3][4][5][6][7][8][9]

Critical Impurities:

-

Unreacted Nitro Compound: Difficult to separate by crystallization due to structural similarity.[1] Control: Ensure complete conversion via HPLC monitoring before workup.[1]

-

Over-reduction (Ring Saturation): If H₂/Pd is used too aggressively, the quinoline ring may partially hydrogenate (tetrahydroquinoline impurity).[1] Control: Use poisoned catalysts or Zn/NH₄Cl chemoselective reduction.[1]

-

Hydrolysis Product: 6,7-Dimethoxy-4-hydroxyquinoline.[1] Formed if the ether linkage cleaves under strong acidic/thermal stress.[1]

Synthesis Workflow Diagram:

Figure 2: Synthetic pathway highlighting the critical reduction step.[1]

Stability & Handling Protocols

This intermediate is an aniline derivative , making it inherently susceptible to oxidation.[1]

Degradation Pathways:

-

Oxidation: Air exposure turns the solid from pale brown to dark brown/black.[1] This forms azo dimers or quinone-imine species.[1]

-

Protocol: Store under Nitrogen or Argon.[1]

-

-

Photolysis: Light sensitivity is common for quinolines.[1]

-

Protocol: Use amber glassware or foil-wrapped containers.

-

-

Hygroscopicity: The polar amine and quinoline nitrogen can adsorb moisture, complicating stoichiometry in the next step.[1]

-

Protocol: Store with desiccants; measure LOD (Loss on Drying) before use.[1]

-

Recommended Storage Conditions:

-

Temperature: -20°C for long-term; 2-8°C for active use.[1]

-

Atmosphere: Inert (Argon/Nitrogen).[1]

-

Container: Tightly sealed, light-resistant.

Analytical Methods

To validate the quality of this intermediate before using it in API synthesis:

-

HPLC:

-

NMR (1H):

-

Diagnostic peaks: Two singlets for methoxy groups (~3.9 ppm), aromatic protons for quinoline, and the broad singlet for the NH₂ group (exchangeable with D₂O).[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235478, 4-[(6,7-Dimethoxy-4-quinolinyl)oxy]benzenamine.[1] Retrieved from [Link]

-

Google Patents (2019). CN109836381A - Synthesis method of Cabozantinib and intermediate thereof.[1] Retrieved from

Sources

- 1. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | C17H16N2O3 | CID 11594543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | 190728-25-7 [chemicalbook.com]

- 4. An Improved Process For Preparation Of Cabozantinib S Malate [quickcompany.in]

- 5. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]

- 6. 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine [lgcstandards.com]

- 7. 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE [cymitquimica.com]

- 8. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline CAS#: 190728-25-7 [chemicalbook.com]

- 9. 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine, TRC 5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

The Structural Anchor of Type II c-Met Inhibition: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

Topic: The Structural Anchor of Type II c-Met Inhibition: A Technical Deep Dive into 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline Audience: Senior Researchers, Medicinal Chemists, and Drug Development Scientists.

Executive Summary

In the landscape of tyrosine kinase inhibition, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (CAS 190728-25-7) serves as the foundational pharmacophore for a class of potent, multi-targeted Type II inhibitors, most notably Cabozantinib (XL184) and Foretinib (XL880) . While often categorized merely as a synthetic intermediate, this scaffold dictates the ATP-competitive binding mode, establishing the critical hydrogen bond network within the hinge region of the c-Met (HGFR) kinase domain.

This technical guide dissects the role of this aniline derivative not just as a building block, but as the primary structural anchor that enables high-affinity interaction with the c-Met ATP pocket. We will explore its binding mechanics, its derivatization potential for allosteric reach, and the validated protocols for profiling its inhibitory efficacy.

Structural Biology & Mechanism of Action (MOA)

The Pharmacophore Architecture

The efficacy of c-Met inhibitors derived from this scaffold relies on a tripartite structural logic. The molecule functions as a "headgroup" that occupies the adenine-binding pocket, while providing a vector for extension into the hydrophobic back pocket.

-

The Quinoline Core (Hinge Binder): The 6,7-dimethoxyquinoline moiety mimics the purine ring of ATP. The nitrogen at position 1 (N1) acts as a Hydrogen Bond Acceptor (HBA), interacting with the backbone amide of Met1160 in the kinase hinge region.

-

The Ether Linkage (C4-O): The oxygen atom at the 4-position acts as a flexible spacer, allowing the phenyl ring to twist out of coplanarity with the quinoline. This "twist" is essential for accommodating the gatekeeper residue (typically Leu1157 or Phe1157 in c-Met) without steric clash.

-

The Aniline "Vector" (Extension Point): The free amine (-NH2) at the para-position of the phenyl ring is the critical attachment point. In isolation, this amine projects towards the DFG motif (Asp1222-Phe1223-Gly1224). Derivatization here (e.g., urea formation in Cabozantinib) allows the inhibitor to invade the deep hydrophobic pocket created when the activation loop adopts the "DFG-out" (inactive) conformation.

Visualization: The Interaction Network

The following diagram illustrates the binding mode of the scaffold within the c-Met kinase domain, highlighting the transition from the ATP pocket to the allosteric back pocket.

Figure 1: Pharmacophore mapping of the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline scaffold against c-Met kinase domain residues. The diagram highlights the critical H-bond at Met1160 and the vector for DFG-out pocket invasion.

In Vitro Profiling: Experimental Protocols

To validate the role of this scaffold or its derivatives, researchers must employ a cascade of assays ranging from biochemical kinase inhibition to cellular target engagement.

Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the molecule against recombinant c-Met kinase. Rationale: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is preferred over radiometric assays for high-throughput screening due to its high signal-to-noise ratio and elimination of radioactive waste.

Protocol:

-

Reagents:

-

Recombinant human c-Met kinase domain (cytoplasmic).

-

Substrate: Poly Glu:Tyr (4:1) peptide labeled with a fluorophore (e.g., ULight™).

-

ATP (at Km, typically 10 µM for c-Met).

-

Europium-labeled anti-phosphotyrosine antibody.

-

-

Preparation:

-

Prepare 3x serial dilutions of the test compound (Aniline scaffold or derivative) in DMSO.

-

Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

-

Reaction:

-

Add 2.5 µL compound to 384-well low-volume plate.

-

Add 2.5 µL c-Met enzyme (0.5 nM final).

-

Incubate 15 min at RT (allows compound to bind hinge).

-

Add 5 µL ATP/Substrate mix to initiate reaction.

-

Incubate 60 min at RT.

-

-

Detection:

-

Add 10 µL EDTA/Eu-Antibody detection mix to quench reaction.

-

Read on EnVision or compatible plate reader (Excitation: 320nm; Emission: 665nm/615nm).

-

-

Data Analysis:

-

Calculate Ratio = (Signal 665nm / Signal 615nm) * 10,000.

-

Fit data to sigmoidal dose-response curve to derive IC50.

-

Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of c-Met autophosphorylation (Tyr1234/1235) in a cellular context. Cell Line: MKN-45 (Gastric carcinoma, MET amplified) or EBC-1 (Lung squamous, MET amplified). These lines are "Met-addicted" and constitutively phosphorylated.

Protocol:

-

Seeding: Plate MKN-45 cells at 1x10^6 cells/well in 6-well plates. Incubate overnight.

-

Treatment:

-

Starve cells in serum-free medium for 2 hours (optional, to reduce background).

-

Treat with compound (0.1, 1, 10 µM) for 2 hours.

-

Positive Control:[1] Cabozantinib (100 nM).

-

Stimulation (if using non-amplified lines): Add HGF (50 ng/mL) for the last 15 mins.

-

-

Lysis:

-

Wash with ice-cold PBS.

-

Lyse in RIPA buffer + Phosphatase/Protease Inhibitor Cocktail (Roche).

-

-

Blotting:

-

Load 20 µg protein per lane on 4-12% Bis-Tris gel.

-

Transfer to PVDF membrane.

-

Primary Antibodies:

-

Anti-Phospho-Met (Tyr1234/1235) [Cell Signaling #3077] (1:1000).

-

Anti-Total Met [Cell Signaling #8198] (1:1000).

-

Anti-GAPDH (Loading Control).

-

-

-

Quantification: Normalize Phospho-Met signal to Total Met signal.

Downstream Signaling & Biological Impact

Inhibition of c-Met by 6,7-dimethoxyquinoline derivatives shuts down two major oncogenic highways: the RAS-MAPK pathway (proliferation) and the PI3K-AKT pathway (survival).

The following Graphviz diagram visualizes the signal transduction cascade and the specific blockade point of the scaffold.

Figure 2: The c-Met signaling cascade. The 6,7-dimethoxyquinoline scaffold inhibits the ATP-binding step at the receptor level, preventing downstream activation of ERK and AKT.

Comparative Data: Scaffold vs. Drug

It is crucial to understand that while the aniline scaffold provides the binding mode, the potency is significantly enhanced by the "tail" added during drug synthesis (e.g., the cyclopropane-1,1-dicarboxamide moiety in Cabozantinib).

| Compound | Structure | c-Met IC50 (Cell-free) | Binding Type |

| Scaffold | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | > 1.0 µM (Est.)* | Hinge Binder (Weak) |

| Cabozantinib | Scaffold + Cyclopropane-dicarboxamide urea | 1.3 nM [1] | Type II (DFG-out) |

| Foretinib | Scaffold + Fluoro-phenyl urea | 0.4 nM [2] | Type II (DFG-out) |

*Note: The raw scaffold lacks the hydrophobic tail required to stabilize the DFG-out conformation, resulting in significantly lower affinity compared to the final drug.

References

-

Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics. Link

-

Qian, F., et al. (2009). Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880, foretinib), a novel inhibitor of HGF and VEGF receptor tyrosine kinases. Cancer Research. Link

-

Cui, J. J. (2014). Creation of the next generation of c-Met inhibitors. Journal of Medicinal Chemistry.[2] Link

-

Underwood, C. R., et al. (2020). Structural basis of c-Met inhibition.[3][4] Acta Crystallographica Section D. Link

Sources

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold as a Privileged Structure in Topoisomerase I Inhibition: A Technical Guide to 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the potential of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine as a Topoisomerase I (Top1) inhibitor. While this compound is a recognized intermediate in the synthesis of multi-kinase inhibitors, its core structural motifs—the quinoline and dimethoxy substitutions—are hallmarks of a class of potent anticancer agents that target the critical nuclear enzyme, Topoisomerase I. This document will explore the mechanistic rationale for its potential Top1 inhibitory activity, provide detailed experimental protocols for its evaluation, and discuss the broader context of quinoline derivatives in cancer drug discovery.

Introduction: The Enduring Importance of Topoisomerase I as an Anticancer Target

DNA Topoisomerase I is a vital nuclear enzyme responsible for resolving topological stress in DNA that arises during replication, transcription, and recombination.[1] It transiently cleaves a single strand of the DNA backbone, allowing the DNA to unwind before resealing the break.[2] Due to their high replicative demand, cancer cells exhibit elevated levels of Top1, making it a prime target for therapeutic intervention.[3]

Inhibitors of Topoisomerase I, often termed "poisons," do not block the initial DNA cleavage but rather stabilize the transient covalent complex formed between Top1 and DNA (termed the Top1-DNA cleavage complex or Top1cc).[2] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, the single-strand break is converted into a cytotoxic double-strand break, triggering cell cycle arrest and apoptosis.[2] This mechanism underscores the efficacy of established Top1 inhibitors like camptothecin and its derivatives in cancer chemotherapy.

The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biological activities, including anticancer properties.[4] Notably, derivatives of the 6,7-dimethoxyquinoline core have been identified as a promising class of non-camptothecin Topoisomerase I inhibitors.[3]

The Compound of Interest: 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

Chemical Structure:

-

IUPAC Name: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

-

CAS Number: 190728-25-7

-

Molecular Formula: C₁₇H₁₆N₂O₃

-

Molecular Weight: 296.32 g/mol

This molecule is characterized by a 6,7-dimethoxy-substituted quinoline ring linked via an ether bridge to a phenylamine moiety. The dimethoxy groups are known to enhance the pharmacological properties of quinoline derivatives, including their anticancer activity.

Proposed Mechanism of Action as a Topoisomerase I Inhibitor

The proposed mechanism of action for 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine as a Topoisomerase I inhibitor is based on the established activity of structurally related quinoline compounds. These inhibitors function as Top1 poisons by intercalating into the DNA at the site of cleavage and interacting with both the DNA and the enzyme, thereby stabilizing the Top1-DNA cleavage complex.

Key Molecular Interactions:

The planar quinoline ring is crucial for intercalating between the DNA base pairs at the cleavage site. The stability of the ternary complex (Inhibitor-Top1-DNA) is further enhanced by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the Topoisomerase I active site. While direct molecular docking studies for this specific compound are not publicly available, studies on other Top1 inhibitors have identified key residues involved in inhibitor binding. For instance, Arg364 and Asp533 are critical for the action of camptothecin, forming hydrogen bonds that stabilize the drug in the cleavage complex.[1] It is hypothesized that the quinoline nitrogen and the ether oxygen of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine could participate in similar hydrogen bonding interactions within the active site.

The following diagram illustrates the proposed mechanism of Topoisomerase I inhibition.

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Cytotoxicity Assessment: MTT Assay

To determine the anticancer potential of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine, its cytotoxicity against various cancer cell lines should be evaluated. The MTT assay is a widely used colorimetric method for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Structure-Activity Relationship (SAR) and Potential for Optimization

While specific SAR studies for 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine as a Top1 inhibitor are not available, data from related 6,7-dimethoxyquinoline derivatives provide valuable insights. A study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines demonstrated that these compounds exhibit potent anticancer activity, with some derivatives showing GI₅₀ values in the sub-micromolar range against a panel of 60 human cancer cell lines. [3]For instance, a derivative with a p-substituted phenyl at the C2 position and a propyl linker at the C4 position was found to be particularly potent. [3] The 6,7-dimethoxy substitution pattern is a recurring feature in bioactive quinoline and quinazoline derivatives with anticancer properties, suggesting its importance for target engagement and/or favorable pharmacokinetic properties. [3]The phenylamine moiety in the topic compound offers a strategic point for further chemical modification to optimize potency, selectivity, and drug-like properties.

Summary and Future Directions

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine represents a compelling starting point for the development of novel Topoisomerase I inhibitors. Its structural similarity to known quinoline-based Top1 poisons provides a strong rationale for its investigation in this context. The experimental protocols outlined in this guide offer a clear path for its in vitro characterization.

Future research should focus on:

-

Direct evaluation of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine in Topoisomerase I DNA relaxation and cleavage assays to confirm its activity and determine its IC₅₀ value.

-

Comprehensive cytotoxicity screening against a broad panel of cancer cell lines to identify sensitive cancer types.

-

Molecular modeling studies to predict the binding mode of the compound within the Top1-DNA cleavage complex and guide the design of more potent analogs.

-

Synthesis and evaluation of derivatives to establish a clear structure-activity relationship and optimize for efficacy and safety.

By leveraging the privileged quinoline scaffold and the insights from related compounds, 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine and its future derivatives hold the potential to contribute to the next generation of Topoisomerase I-targeted cancer therapies.

References

- Buzun, K., Bielawska, A., Bielawski, K., & Gornowicz, A. (2020). DNA topoisomerases as molecular targets for anticancer drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1781-1799.

- Chen, A. Y., & Liu, L. F. (1994). DNA topoisomerases: essential enzymes and lethal targets. Annual review of pharmacology and toxicology, 34, 191–218.

- Denny, W. A. (2001). Acridine derivatives as chemotherapeutic agents. Current medicinal chemistry, 8(13), 1569–1585.

- El-Sayed, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Advances, 11(34), 20958-20975.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.

- Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy.

- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.

- Pommier, Y., et al. (2010). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 110(12), 7089-7119.

- Soliman, R., et al. (2021). Design, synthesis and biological evaluation of novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as potential anticancer agents targeting topoisomerase I. Bioorganic Chemistry, 115, 105234.

- Sordet, O., et al. (2003). Convergence of the DNA damage checkpoint and the spindle assembly checkpoint. Cancer research, 63(23), 8418–8424.

- Staker, B. L., et al. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog.

- Teicher, B. A. (Ed.). (2002). Anticancer drug development guide: preclinical screening, clinical trials, and approval. Humana press.

- Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic--thirteenth Bruce F. Cain Memorial Award Lecture. Cancer research, 55(4), 753–760.

- Xu, Z., & He, J. (2017). Quinoline derivatives as a privileged scaffold in cancer drug discovery. European journal of medicinal chemistry, 142, 123–146.

Sources

- 1. An insight into the active site of a type I DNA topoisomerase from the kinetoplastid protozoan Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Deconstructing the Core: A Technical Guide to the Pharmacophore of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine for Kinase Inhibitor Discovery

Abstract

This technical guide provides an in-depth exploration of the pharmacophoric features of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine, a pivotal scaffold in the development of targeted kinase inhibitors. Recognizing the critical role of this compound as an intermediate for potent therapeutics against key oncological targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this document will dissect its essential molecular interactions. We will construct a predictive pharmacophore model, detail the experimental methodologies for its validation, and outline its application in virtual screening for the discovery of novel, potent, and selective kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the field of targeted cancer therapy.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Its rigid, heterocyclic structure provides an excellent framework for orienting functional groups to interact with biological targets. In the realm of oncology, the 4-anilinoquinoline and 4-anilinoquinazoline cores have been particularly successful, leading to the development of several approved kinase inhibitors.[3] These agents primarily function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[4]

The subject of this guide, 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine, represents a key structural motif within this class of inhibitors.[1] The dimethoxy substitution on the quinoline ring is known to enhance potency and modulate pharmacokinetic properties, while the anilino group provides a critical interaction point within the kinase hinge region.[1][4] Understanding the precise three-dimensional arrangement of chemical features—the pharmacophore—that governs its interaction with target kinases is paramount for the rational design of next-generation inhibitors with improved efficacy and selectivity.

The Pharmacophore of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine: A Proposed Model

While a definitive, experimentally resolved pharmacophore for this specific compound is not publicly available, we can construct a robust, hypothetical model based on extensive structure-activity relationship (SAR) data from analogous EGFR and VEGFR-2 inhibitors.[3][4]

Key Pharmacophoric Features

A comprehensive analysis of quinoline and quinazoline-based kinase inhibitors reveals a conserved set of pharmacophoric features essential for potent inhibition.[5][6] These features are spatially arranged to complement the ATP-binding pocket of kinases like EGFR and VEGFR-2.

Our proposed pharmacophore model for 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine consists of the following key features:

-

Hydrogen Bond Acceptor (HBA): The nitrogen atom at position 1 of the quinoline ring is a critical hydrogen bond acceptor. It forms a crucial hydrogen bond with a backbone NH group of a conserved methionine residue (Met793 in EGFR) in the hinge region of the kinase.[3] This interaction is a cornerstone for the anchoring of the inhibitor within the ATP-binding site.

-

Aromatic Rings (AR): The quinoline ring system and the phenylamine ring serve as two distinct aromatic features. The quinoline ring engages in hydrophobic interactions within the adenine-binding pocket, while the phenyl ring extends into a deeper hydrophobic pocket.[3]

-

Hydrophobic Center (HY): The 6,7-dimethoxy groups contribute to the overall hydrophobicity of the molecule, enhancing its binding affinity and potentially influencing its pharmacokinetic profile.[1] These groups occupy a hydrophobic region adjacent to the hinge-binding motif.

-

Hydrogen Bond Donor (HBD): The amine group of the phenylamine moiety acts as a hydrogen bond donor, potentially interacting with backbone carbonyl groups or through a water-mediated bridge with residues such as threonine (Thr766 in EGFR).[3]

Visualizing the Pharmacophore Model

The spatial relationship of these features is critical for biological activity. The following Graphviz diagram illustrates the proposed pharmacophore model.

Caption: Proposed pharmacophore model for 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine.

Experimental Validation of the Pharmacophore Model

A theoretical pharmacophore model must be validated through rigorous experimental and computational methods to ensure its predictive power.

Biochemical Kinase Inhibition Assays

The most direct method to validate the inhibitory activity of compounds matching the pharmacophore is through biochemical kinase assays. These assays quantify the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Table 1: Commercially Available Kinase Assay Kits

| Target Kinase | Assay Principle | Detection Method | Provider |

| EGFR | ADP-Glo™ | Luminescence | Promega, BPS Bioscience[1][7] |

| VEGFR-2 | Kinase-Glo® MAX | Luminescence | BPS Bioscience[8][9] |

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kits.[7]

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine derivatives) in a suitable solvent like DMSO. Prepare the kinase reaction buffer, ATP solution, substrate solution, and recombinant human EGFR kinase.

-

Kinase Reaction: In a 96-well or 384-well plate, add the kinase reaction buffer, the test compound, and the EGFR enzyme. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Phosphorylation: Add the ATP and substrate solution to initiate the kinase reaction. Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and subsequently generate a luminescent signal using luciferase.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]

-

Cell Culture: Plate cancer cell lines known to overexpress the target kinase (e.g., A431 for EGFR) in a 96-well plate and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

This method directly assesses the inhibition of kinase activity within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates.[11]

-

Cell Treatment: Grow cells to near confluence and serum-starve them to reduce basal kinase activity. Treat the cells with the test inhibitor for a defined period.

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) to induce kinase activation and autophosphorylation.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and a primary antibody for the total form of the kinase as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for detection.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which reflects the level of kinase inhibition.

Application in Virtual Screening and Drug Design

The validated pharmacophore model serves as a powerful 3D query for in silico screening of large chemical databases to identify novel compounds with the potential to bind to the target kinase.

Virtual Screening Workflow

The following diagram illustrates a typical virtual screening workflow employing a pharmacophore model.

Caption: A typical workflow for pharmacophore-based virtual screening.

Molecular Docking Protocol